molecular formula C23H22N2O5S B13355475 2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13355475
M. Wt: 438.5 g/mol
InChI Key: SHBXKPIFAGGIDQ-UHFFFAOYSA-N
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Description

2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring, a pyrrole ring, and a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate apart from similar compounds is its combination of structural elements, which may confer unique biological activities and chemical properties

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

[2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C23H22N2O5S/c1-14-11-18(19(26)13-30-23(27)17-5-4-8-24-22(17)31-3)15(2)25(14)16-6-7-20-21(12-16)29-10-9-28-20/h4-8,11-12H,9-10,13H2,1-3H3

InChI Key

SHBXKPIFAGGIDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C(=O)COC(=O)C4=C(N=CC=C4)SC

Origin of Product

United States

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